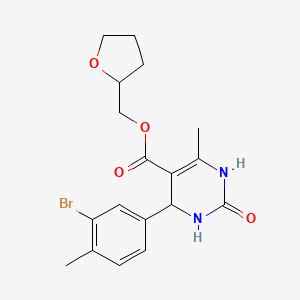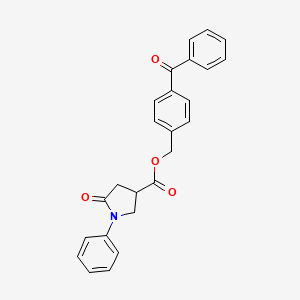![molecular formula C19H20N2O4S B4164024 1-{3-[(4-methylphenyl)thio]propyl}-1H-benzimidazole oxalate](/img/structure/B4164024.png)
1-{3-[(4-methylphenyl)thio]propyl}-1H-benzimidazole oxalate
描述
1-{3-[(4-methylphenyl)thio]propyl}-1H-benzimidazole oxalate, also known as MBZP, is a benzimidazole derivative that has been widely studied for its potential use in the treatment of various diseases. This compound has shown promising results in scientific research, particularly in the areas of cancer treatment and neuroprotection. In
作用机制
The mechanism of action of 1-{3-[(4-methylphenyl)thio]propyl}-1H-benzimidazole oxalate involves its ability to target various signaling pathways in cells. It has been found to activate the caspase pathway, which leads to apoptosis in cancer cells. Additionally, 1-{3-[(4-methylphenyl)thio]propyl}-1H-benzimidazole oxalate has been shown to inhibit the PI3K/AKT and MAPK/ERK pathways, which are involved in cell growth and proliferation. In terms of its neuroprotective effects, 1-{3-[(4-methylphenyl)thio]propyl}-1H-benzimidazole oxalate has been found to reduce oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases.
Biochemical and physiological effects:
1-{3-[(4-methylphenyl)thio]propyl}-1H-benzimidazole oxalate has been found to have various biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits cell growth and proliferation. In neurons, it protects against oxidative stress and inflammation. Additionally, 1-{3-[(4-methylphenyl)thio]propyl}-1H-benzimidazole oxalate has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One of the main advantages of 1-{3-[(4-methylphenyl)thio]propyl}-1H-benzimidazole oxalate for lab experiments is its high yield and purity, which makes it a viable compound for scientific research. Additionally, 1-{3-[(4-methylphenyl)thio]propyl}-1H-benzimidazole oxalate has been extensively studied for its potential use in cancer treatment and neuroprotection, which provides a strong foundation for further research.
However, there are also some limitations to using 1-{3-[(4-methylphenyl)thio]propyl}-1H-benzimidazole oxalate in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications. Additionally, more research is needed to determine the optimal dosage and administration of 1-{3-[(4-methylphenyl)thio]propyl}-1H-benzimidazole oxalate for different diseases and conditions.
未来方向
There are many future directions for research on 1-{3-[(4-methylphenyl)thio]propyl}-1H-benzimidazole oxalate. One area of focus could be on optimizing its use in cancer treatment, particularly in combination with other drugs or therapies. Additionally, more research is needed to determine the optimal dosage and administration of 1-{3-[(4-methylphenyl)thio]propyl}-1H-benzimidazole oxalate for neuroprotection. Finally, further studies are needed to fully understand the mechanism of action of 1-{3-[(4-methylphenyl)thio]propyl}-1H-benzimidazole oxalate and its potential use in other diseases and conditions.
科学研究应用
1-{3-[(4-methylphenyl)thio]propyl}-1H-benzimidazole oxalate has been extensively studied for its potential use in cancer treatment. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. Additionally, 1-{3-[(4-methylphenyl)thio]propyl}-1H-benzimidazole oxalate has been found to inhibit the growth and proliferation of cancer cells by targeting various signaling pathways, including the PI3K/AKT and MAPK/ERK pathways.
In addition to its potential use in cancer treatment, 1-{3-[(4-methylphenyl)thio]propyl}-1H-benzimidazole oxalate has also been studied for its neuroprotective effects. It has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
1-[3-(4-methylphenyl)sulfanylpropyl]benzimidazole;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2S.C2H2O4/c1-14-7-9-15(10-8-14)20-12-4-11-19-13-18-16-5-2-3-6-17(16)19;3-1(4)2(5)6/h2-3,5-10,13H,4,11-12H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWVKWLYXQOAAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCN2C=NC3=CC=CC=C32.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N,N'-(4-nitro-1,3-phenylene)bis[2-(phenylthio)acetamide]](/img/structure/B4163948.png)
![N,N-dimethyl-N'-{2-[2-(2-nitrophenoxy)ethoxy]ethyl}-1,2-ethanediamine hydrochloride](/img/structure/B4163958.png)
![N-{2-[(4-bromophenyl)amino]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B4163965.png)
![N-(3-{[(4-bromophenyl)amino]carbonyl}phenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B4163970.png)
![1-[3-(2-biphenylyloxy)propoxy]-2,5-pyrrolidinedione](/img/structure/B4163976.png)
![N-{1-[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-3,4-dichlorobenzamide](/img/structure/B4163981.png)


![{4-[(2-phenylbutanoyl)amino]phenyl}acetic acid](/img/structure/B4163995.png)
![1-{3-[3-(trifluoromethyl)phenoxy]propyl}-1H-benzimidazole oxalate](/img/structure/B4164003.png)
![1-[3-(2-nitrophenoxy)propyl]-1H-benzimidazole oxalate](/img/structure/B4164015.png)
![7-[1,3-benzodioxol-5-yl(2-pyridinylamino)methyl]-5-chloro-8-quinolinol](/img/structure/B4164019.png)
![N'-[4-(4-bromo-2-chlorophenoxy)butyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4164027.png)